physical and chemical properties of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
physical and chemical properties of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a heterocyclic ester with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and an analysis of its expected spectral characteristics. The discussion also covers its stability, reactivity, and potential applications in drug development, drawing upon the known biological activities of related dioxane derivatives. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar molecules.
Chemical and Physical Properties
Precise experimental data for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is not extensively available in public literature. The following table summarizes its fundamental identifiers and predicted physical properties based on computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | PubChem[1] |
| Molecular Weight | 174.19 g/mol | PubChem[1][2] |
| CAS Number | 155818-14-7 | PubChem[1][2] |
| IUPAC Name | methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | PubChem[1] |
| Predicted Boiling Point | 196.8 ± 25.0 °C | |
| Predicted Density | 1.058 ± 0.06 g/cm³ | |
| Predicted XLogP3 | 0.3 | PubChem[1] |
| Predicted Topological Polar Surface Area | 44.8 Ų | PubChem[1] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is not readily found in the literature. However, a plausible two-step synthetic route can be proposed based on well-established organic chemistry principles:
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Acetal Formation: Synthesis of the 2,2-dimethyl-1,3-dioxane-5-carboxylic acid intermediate.
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Esterification: Conversion of the carboxylic acid to its methyl ester.
Proposed Synthesis Pathway
A likely synthetic approach involves the ketalization of a glycerol derivative with acetone, followed by oxidation and esterification. A more direct route would be the esterification of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid.
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Caption: Proposed two-step synthesis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid
This step would likely follow a procedure similar to the synthesis of related dioxane derivatives, such as the condensation of an appropriate diol with acetone in the presence of an acid catalyst.
Step 2: Fischer Esterification of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid
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Materials: 2,2-dimethyl-1,3-dioxane-5-carboxylic acid, methanol (large excess, also serving as solvent), concentrated sulfuric acid (catalytic amount).
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Procedure:
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Dissolve the carboxylic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.[3]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by fractional distillation or column chromatography.[3]
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Spectral Data Analysis (Predicted)
While experimental spectra are not available, the following provides an estimation of the key spectral features based on the molecule's structure and data from analogous compounds.
¹H NMR Spectroscopy
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Singlet (6H): Around 1.4 ppm, corresponding to the two equivalent methyl groups at the C2 position of the dioxane ring.
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Multiplet (1H): For the proton at the C5 position.
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Multiplets (4H): For the two methylene groups (CH₂) at the C4 and C6 positions of the dioxane ring.
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Singlet (3H): Around 3.7 ppm, from the methyl group of the ester functionality.
¹³C NMR Spectroscopy
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Quaternary Carbon: Around 100 ppm, for the C2 carbon of the dioxane ring.
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Methyl Carbons: Two equivalent carbons around 25 ppm from the dimethyl group at C2.
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Methylene Carbons: Two equivalent carbons around 60-70 ppm for the C4 and C6 carbons.
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Methine Carbon: The C5 carbon, shifted downfield due to the ester group.
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Ester Carbonyl Carbon: Around 170 ppm.
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Ester Methyl Carbon: Around 52 ppm.
Infrared (IR) Spectroscopy
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C-H stretching (alkane): Just below 3000 cm⁻¹.
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C=O stretching (ester): A strong, sharp peak around 1735-1750 cm⁻¹.[4]
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C-O stretching (ester and acetal): Strong absorptions in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
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Molecular Ion (M⁺): A peak at m/z = 174.
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Fragmentation: Expect loss of a methyl group (M-15), a methoxy group (M-31), and cleavage of the dioxane ring. Alpha-cleavage next to the oxygen atoms of the dioxane ring is a likely fragmentation pathway.[5][6]
Reactivity and Stability
The chemical behavior of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is primarily dictated by the acetal and ester functional groups.
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Stability: The 2,2-dimethyl-1,3-dioxane ring is a cyclic acetal, which is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which would lead to the opening of the dioxane ring to form the corresponding diol.
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Reactivity: The ester group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and methanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.[7][8]
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Caption: Acid-catalyzed hydrolysis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.
Applications in Drug Development
While specific applications for Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate in drug development are not documented, the 1,3-dioxane scaffold is present in various biologically active molecules. Derivatives of 1,3-dioxane have been investigated for a range of therapeutic applications, including their potential to act as modulators of multidrug resistance (MDR) in cancer therapy.[9] The presence of both a protected diol and an ester functionality makes this molecule a potentially useful building block in the synthesis of more complex pharmaceutical agents.
A related compound, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anticancer drug gemcitabine.[10] This highlights the utility of such protected glycerol derivatives in the pharmaceutical industry.
Safety Information
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Flammability: May be combustible. Keep away from heat, sparks, and open flames.[11][12]
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Inhalation: May cause respiratory tract irritation.[13]
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Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
It is crucial to handle this compound with care and to consult the MSDS of structurally similar compounds for more detailed safety information.
Conclusion
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a molecule with interesting structural features that suggest its utility as a synthetic intermediate. While a comprehensive experimental characterization is lacking in the current literature, this guide provides a solid theoretical foundation for its properties, synthesis, and potential applications. Further research into the experimental validation of its physical and chemical properties, as well as exploration of its biological activities, would be valuable for the scientific and drug development communities.
References
- 1. Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | C8H14O4 | CID 23367315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ojs.uomosul.edu.iq [ojs.uomosul.edu.iq]
- 10. Page loading... [guidechem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fr.cpachem.com [fr.cpachem.com]
- 13. actylislab.com [actylislab.com]
